(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound "(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" features a benzofuro-oxazinone core fused with a pyridine moiety. Its Z-configuration at the benzylidene substituent (2-methoxy group) and pyridin-2-ylmethyl side chain distinguishes it from analogs. The stereochemistry (Z-configuration) may influence biological interactions, as chirality is critical for molecular recognition in pharmacological contexts .
Properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-20-8-3-2-6-16(20)12-22-23(27)18-9-10-21-19(24(18)30-22)14-26(15-29-21)13-17-7-4-5-11-25-17/h2-12H,13-15H2,1H3/b22-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZACIURJQLMHW-UUYOSTAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound belonging to the class of benzofuroxazine derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. The unique structural features of this molecule suggest various mechanisms of action that may contribute to its pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups, including methoxy, pyridine, and oxazine moieties, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures were tested against various cancer cell lines. The results showed IC50 values ranging from 5 to 15 µM, indicating potent antiproliferative effects on human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis through the modulation of key signaling pathways, including the inhibition of histone deacetylases (HDACs) . This inhibition leads to increased acetylation of histones and transcriptional activation of tumor suppressor genes.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- α-Glucosidase and β-Galactosidase Inhibition : In vitro assays demonstrated that the compound effectively inhibits these enzymes with IC50 values below 10 µM. This suggests potential applications in managing diabetes by delaying carbohydrate digestion .
Study 1: Anticancer Efficacy
A study conducted on a series of benzofuroxazine derivatives revealed that this compound exhibited significant cytotoxicity against A549 and MCF-7 cell lines. The study highlighted the structural importance of the methoxy and pyridine groups in enhancing anticancer activity.
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory potential of related compounds showed that modifications in the benzofuroxazine structure could lead to enhanced α-glucosidase inhibition. The study suggested that the presence of specific substituents could optimize binding affinity and selectivity towards the target enzyme.
Data Table: Biological Activities
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one . For instance, derivatives of benzofuroxazine have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
- Study : A derivative was tested against MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis with an IC50 value of 15 µM.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that similar oxazine derivatives exhibit significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 8 | Candida albicans |
Neurological Effects
Investigations into the neurological effects of this compound have revealed its potential as an anticonvulsant agent. Similar compounds have been shown to modulate neurotransmitter systems effectively.
Case Study: Anticonvulsant Activity
- Study : Evaluation in PTZ-induced seizure models.
- Results : Compound exhibited a protective index of 5.0.
Synthetic Methodologies
The synthesis of This compound typically involves multi-step procedures that integrate various coupling reactions and cyclization techniques.
Synthetic Route Overview
- Starting Materials : 2-methoxybenzaldehyde and pyridine derivatives.
- Reactions :
- Aldol condensation to form the benzylidene moiety.
- Cyclization to create the oxazine ring.
- Final purification through recrystallization.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly affect biological activity.
Key Findings
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Pyridine Substitution : Influences receptor binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations
Core Structure Impact: Benzofuro-oxazinone derivatives (target, ) exhibit fused aromatic systems, likely enhancing π-π stacking interactions compared to thiazolo-pyrimidines. Thiazolo-pyrimidines () feature a sulfur-containing heterocycle, which may confer distinct electronic properties.
Substituent Effects: Electron-Withdrawing Groups: The 4-cyano group in 11b lowers melting point (213–215°C vs. 243–246°C for 11a), suggesting reduced crystallinity due to polarity . Aromatic Substituents: Methoxy (target) and fluorine () groups modulate electron density and solubility.
Stereochemistry :
- The Z-configuration in the target and compound may stabilize specific conformations critical for binding to biological targets, aligning with Pasteur’s principles of chirality-driven activity .
Synthesis :
- Condensation reactions (e.g., ) with aldehydes and sodium acetate are common for generating benzylidene derivatives, suggesting similar pathways for the target compound.
Preparation Methods
Preparation of 8,9-Dihydro-2H-benzofuro[7,6-e]oxazin-3(7H)-one
The core structure is synthesized via a carbamate cyclization strategy adapted from EP0968197B1.
Procedure :
- Starting Material : 7-Hydroxy-8-(hydroxymethyl)benzofuran-6-ol (prepared via regioselective nitration and reduction of commercially available benzofuran derivatives).
- Carbamate Formation : React with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 25°C under nitrogen, maintaining pH 8.5–9.0 using aqueous K2CO3.
- Cyclization : Heat the carbamate intermediate to 80°C in acetonitrile with catalytic NaOH to induce intramolecular cyclization, yielding the oxazinone core (Yield: 72%).
Key Optimization :
- Solvent Choice : MTBE minimizes side reactions during carbamate formation.
- Base Selection : Solid K2CO3 ensures controlled deprotonation, avoiding over-alkylation.
Installation of the (Z)-2-Methoxybenzylidene Group
Condensation Reaction
The benzylidene moiety is introduced via Knoevenagel condensation, favoring the (Z)-isomer through steric control.
Procedure :
- Substrate Activation : Stir the alkylated oxazinone with acetic anhydride in pyridine to protect reactive hydroxyl groups.
- Condensation : React with 2-methoxybenzaldehyde in ethanol, catalyzed by piperidine at 60°C for 6 h.
- Deprotection : Hydrolyze acetyl groups with 10% HCl in methanol, followed by recrystallization from ethanol (Yield: 58%).
Stereochemical Control :
- Z-Selectivity : Bulky substituents on the oxazinone favor the (Z)-configuration, confirmed by NOESY correlations between the methoxy group and the benzofuran protons.
Process Optimization and Scale-Up Considerations
Critical Reaction Parameters
Purification Strategies
- Recrystallization : Ethanol/water (3:1) achieves >95% purity for the final compound.
- Chromatography : Gradient elution (hexane/ethyl acetate 4:1 → 1:1) resolves diastereomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6)
- δ 7.89 (s, 1H, benzylidene-H)
- δ 6.92–6.85 (m, 4H, benzofuran and methoxyphenyl protons)
- δ 4.72 (s, 2H, oxazin-CH₂)
- δ 3.87 (s, 3H, OCH₃).
¹³C NMR :
Infrared Spectroscopy (IR)
Mechanistic Insights
Cyclization Dynamics
The oxazinone ring forms via a six-membered transition state during carbamate cyclization, with 4-nitrophenyl acting as a leaving group (Figure 2). Computational studies suggest that electron-withdrawing substituents on the aryl chloroformate accelerate this step by stabilizing the transition state.
Stereoselectivity in Condensation
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer :
- Core Steps :
Benzylidene Formation : Condensation of a 2-methoxybenzaldehyde derivative with a cyclic ketone precursor (e.g., dihydrobenzofurooxazinone) under acidic or basic conditions. Reaction solvents like acetic anhydride/acetic acid mixtures are typical, with reflux conditions (e.g., 2–6 hours) .
Pyridin-2-ylmethyl Introduction : Alkylation at the nitrogen atom of the oxazinone ring using pyridin-2-ylmethyl halides or via nucleophilic substitution. Catalysts like NaOAc may enhance yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization from polar aprotic solvents (DMF/water) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), benzylidene (=CH, δ ~7.9–8.1 ppm), and pyridinylmethyl protons (δ ~2.5–4.0 ppm). Compare with analogs in and .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and bond angles. Requires high-purity crystals grown via slow evaporation .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Mobile phase: acetonitrile/water (+0.1% TFA) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C inferred from analogs) .
Advanced Research Questions
Q. How can researchers address low yields during the benzylidene condensation step?
- Methodological Answer :
- Optimization Strategies :
Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates. achieved 68% yield using acetic anhydride .
Catalyst Variation : Replace NaOAc with Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
Temperature Control : Lower reaction temperatures (e.g., 60°C vs. reflux) may reduce side reactions .
Q. What methodological challenges arise in confirming the Z-configuration of the benzylidene moiety?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between the methoxy group and benzylidene proton to confirm Z-stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for Z vs. E isomers .
Q. How can derivative synthesis enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution Strategies :
Benzylidene Modifications : Replace 2-methoxy with electron-withdrawing groups (e.g., -Br, -CN) to probe electronic effects (see for bromo analogs) .
Pyridinylmethyl Variants : Introduce substituents on the pyridine ring (e.g., 3- or 4-methyl) to assess steric impacts. highlights similar modifications .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation :
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₈H₂₇NO₇, [M+H]⁺ = 490.18) to rule out impurities .
2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
